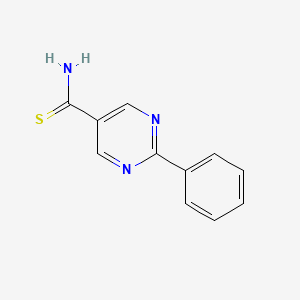

2-Phenylpyrimidine-5-carbothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9N3S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

2-phenylpyrimidine-5-carbothioamide |

InChI |

InChI=1S/C11H9N3S/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15) |

InChI Key |

OLHLJNLSVATGOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=S)N |

Origin of Product |

United States |

The Significance of Pyrimidine Derivatives As Privileged Scaffolds in Drug Discovery Research

The pyrimidine (B1678525) nucleus is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged scaffold." nih.govbohrium.comnih.gov This designation stems from its recurring presence in a multitude of clinically successful drugs and its ability to interact with a wide array of biological targets. nih.govnih.gov As an essential building block of nucleic acids (DNA and RNA), pyrimidine and its derivatives can readily interact with enzymes and other cellular components. nih.govignited.in This inherent biocompatibility and structural versatility allow for extensive modifications at its 2, 4, 5, and 6 positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. mdpi.com

The therapeutic applications of pyrimidine-based compounds are extensive and diverse, encompassing anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govmdpi.comgsconlinepress.com For instance, the pyrimidine core is central to the mechanism of action of well-known drugs like 5-fluorouracil, a staple in cancer chemotherapy. nih.govingentaconnect.com The ability of the pyrimidine scaffold to serve as a hydrogen bond donor and acceptor, coupled with its favorable physicochemical properties, makes it an attractive starting point for the design of new drugs targeting a variety of diseases. bohrium.commdpi.com The continuous exploration of pyrimidine derivatives underscores their enduring importance and potential in developing next-generation therapeutics. nih.govnih.gov

The Role of Carbothioamide Moieties in Biologically Active Molecules

The carbothioamide group, often referred to as a thioamide, is a bioisostere of the amide group and has carved out a significant niche in drug design. tandfonline.comresearchgate.nettandfonline.com This functional group imparts unique physicochemical properties to a molecule that can enhance its biological activity. researchgate.netnih.gov The substitution of an oxygen atom in an amide with a larger sulfur atom in a thioamide increases the C=S bond length and alters the electronic properties, making thioamides stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. tandfonline.comnih.gov

This modification can lead to improved therapeutic profiles. For example, the increased lipophilicity of thioamides can enhance membrane permeability, a crucial factor for drug absorption and distribution. tandfonline.com Furthermore, the thioamide moiety is known to improve the stability of peptides against enzymatic degradation. tandfonline.comnih.gov Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. tandfonline.comresearchgate.net The thioamide group can also act as a metal chelator and a slow-releasing hydrogen sulfide (B99878) (H₂S) donor, which can contribute to its therapeutic effects. tandfonline.comnih.gov The antitubercular drug ethionamide (B1671405) is a prominent example of a clinically used thioamide-containing prodrug. tandfonline.comnih.gov

The Research Trajectory and Current Scientific Interest in 2 Phenylpyrimidine 5 Carbothioamide and Its Analogs

Established Synthetic Pathways for the this compound Core

The traditional synthesis of the this compound scaffold relies on well-established chemical transformations, including the manipulation of precursor molecules such as carbonitriles and the strategic use of condensation reactions.

Thiolation Reactions of Carbonitrile Precursors

A common and effective method for the synthesis of thioamides is through the thiolation of the corresponding nitrile precursors. In the context of this compound, this would involve the initial synthesis of 2-phenylpyrimidine-5-carbonitrile (B1283172). The carbonitrile can be synthesized through various methods, including the cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea (B124793) in an alkaline medium. researchgate.netnih.gov Once the 2-phenylpyrimidine-5-carbonitrile is obtained, it can be converted to the desired carbothioamide. This transformation is typically achieved by reaction with a sulfurating agent. A general method for this conversion is the treatment of the nitrile with ammonium (B1175870) sulfide (B99878) in methanol (B129727). researchgate.netthieme-connect.com This reaction can be accelerated by microwave irradiation. researchgate.netthieme-connect.com Another approach involves the use of phosphorus pentasulfide. organic-chemistry.org

A plausible reaction scheme for this pathway is as follows:

Scheme 1: Plausible synthesis of this compound from a carbonitrile precursor.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Benzaldehyde, Ethyl cyanoacetate, Thiourea | Alkaline media | 2-Mercapto-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile |

| 2 | 2-Mercapto-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | Oxidation/Desulfurization | 2-Phenylpyrimidine-5-carbonitrile |

| 3 | 2-Phenylpyrimidine-5-carbonitrile | (NH₄)₂S, Methanol or P₄S₁₀ | This compound |

Condensation Reactions Involving Thiosemicarbazides

Thiosemicarbazides are versatile reagents in heterocyclic synthesis and can be employed to construct the carbothioamide functionality directly. epa.govirjmets.com The synthesis of pyrazoline-based carbothioamides has been demonstrated through the reaction of chalcones with thiosemicarbazide (B42300) in refluxing glacial acetic acid. nih.gov A similar strategy could be adapted for the synthesis of this compound. This would likely involve the synthesis of a suitable α,β-unsaturated carbonyl compound bearing a 2-phenylpyrimidine moiety, which would then undergo a cyclocondensation reaction with thiosemicarbazide. For instance, a 2-phenylpyrimidine derivative with a 5-acryloyl group could serve as the key intermediate.

The reaction of various substituted pyridine-2-carboxaldehydes with thiosemicarbazide to form the corresponding thiosemicarbazones is a well-documented process. nih.gov This highlights the reactivity of the aldehyde group towards thiosemicarbazide, forming the basis of the carbothioamide linkage.

Direct Thioamidation Approaches

A more direct route to this compound involves the thioamidation of a corresponding carboxamide precursor, 2-phenylpyrimidine-5-carboxamide (B46960). The synthesis of pyrimidine-5-carboxamide derivatives can be achieved through a one-pot reaction involving a substituted benzaldehyde, malononitrile (B47326), and urea (B33335)/thiourea in the presence of ammonium chloride under solvent-free conditions. ias.ac.in A library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides has also been prepared through parallel solution-phase synthesis. nih.gov

Once the 2-phenylpyrimidine-5-carboxamide is synthesized, it can be converted to the target carbothioamide using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for the conversion of amides to thioamides. nih.gov The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent such as toluene. nih.gov

Advanced Synthetic Techniques Applied to Carbothioamide Synthesis

To improve reaction efficiency, reduce waste, and shorten reaction times, advanced synthetic techniques such as microwave-assisted synthesis and solvent-free reaction conditions have been applied to the synthesis of pyrimidine derivatives and thioamides.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. thieme-connect.comepa.gov The synthesis of primary thioamides from nitriles using ammonium sulfide in methanol can be significantly accelerated under microwave irradiation, with reactions completing in minutes rather than hours. researchgate.netthieme-connect.com This technique is particularly beneficial for less reactive aromatic and aliphatic nitriles. thieme-connect.com The Willgerodt-Kindler reaction, which can be used to produce thiomorpholides from nitriles, is also efficiently promoted by microwave irradiation in solvent-free conditions. tandfonline.com

The use of microwave heating has also been reported for the thionation of amides using Lawesson's reagent, offering a faster and more efficient alternative to conventional heating. organic-chemistry.org These microwave-assisted protocols are highly applicable to the synthesis of this compound, particularly in the thiolation of the carbonitrile precursor or the thioamidation of the corresponding carboxamide.

Solvent-Free Reaction Conditions

Solvent-free, or solid-phase, reactions are a cornerstone of green chemistry, minimizing the use of hazardous organic solvents. tandfonline.comacs.orgresearchgate.net The synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives has been successfully achieved under solvent-free conditions by heating a mixture of a benzaldehyde, malononitrile or cyanoacetamide, and urea or thiourea with ammonium chloride as a catalyst. ias.ac.in This method offers advantages such as simplicity, reduced reaction times, and high yields. ias.ac.intandfonline.com

Furthermore, the synthesis of various pyrimidine derivatives has been reported in a one-pot, three-component condensation under solvent-free conditions using a basic ionic liquid catalyst. tandfonline.com These solvent-free approaches can be readily adapted for the synthesis of the 2-phenylpyrimidine precursors, thereby providing a more environmentally benign route towards this compound.

Derivatization Strategies and Chemical Reactivity of the this compound Scaffold

The chemical reactivity of the this compound scaffold is characterized by the interplay of the electron-deficient pyrimidine ring and the versatile carbothioamide group. This arrangement allows for a range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Oxidative Transformations to Sulfonyl Derivatives

Table 1: General Conditions for Oxidative Transformation of Thioamides

| Oxidizing Agent System | Product | General Applicability |

| Chlorine (Cl₂) / Water (H₂O) | Sulfonyl Chloride | Applicable to various thioamides |

| Potassium Permanganate (KMnO₄) | Sulfonic Acid | Strong oxidation, may lead to over-oxidation |

| Hydrogen Peroxide (H₂O₂) | Sulfonic Acid | Often requires a catalyst |

Reductive Modifications of the Carbothioamide Group

The reduction of the carbothioamide group offers a pathway to aminomethyl derivatives. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, studies on the reduction of related pyrimidine systems, such as pyrimidine-5-carboxylates and carboxamides with LiAlH₄, have shown that the pyrimidine ring itself is susceptible to reduction, leading to dihydropyrimidine (B8664642) derivatives as the main products. nih.gov The outcome of the reaction is highly dependent on the substituents present on the pyrimidine ring and the reaction conditions, such as the solvent and reaction time. nih.gov For instance, the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with LiAlH₄ primarily yields ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate. nih.gov This suggests that the selective reduction of the carbothioamide group in this compound to the corresponding aminomethylpyrimidine without affecting the pyrimidine ring would require carefully optimized conditions or the use of more selective reducing agents.

Table 2: Reduction of Pyrimidine Derivatives with LiAlH₄

| Starting Material | Major Product | Reference |

| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | Ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate | nih.gov |

| 2-Methylthiopyrimidine-5-carboxamide | 2-Methylthio-1,6-dihydropyrimidine-5-carbonitrile | nih.gov |

Nucleophilic Substitution Reactions at the Carbothioamide Moiety

The carbothioamide group can undergo nucleophilic substitution reactions, although this is less common than S-alkylation. The sulfur atom of the carbothioamide is nucleophilic and can be readily alkylated with electrophiles like alkyl halides to form thioimidate intermediates. These intermediates can then be subjected to further reactions. For instance, reaction with amines or other nucleophiles could potentially lead to the displacement of the alkylthio group, resulting in amidines or other substituted derivatives. While specific examples starting from this compound are not extensively documented, the general reactivity pattern of thioamides supports the feasibility of such transformations.

Cyclization Reactions for the Formation of Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly thiazolo[5,4-d]pyrimidines. This class of compounds is of significant interest due to their structural analogy to purines. The synthesis of such fused systems often involves the reaction of a 4-aminopyrimidine (B60600) derivative bearing a suitable functional group at the 5-position with a reagent that provides the necessary atoms to form the thiazole (B1198619) ring.

A common strategy involves the reaction of a 4-amino-5-cyanopyrimidine with a source of sulfur, or the cyclization of a 4-aminopyrimidine-5-carbothioamide (B1272233) itself. For example, the reaction of 4-amino-5-acetyl-2-phenylpyrimidine derivatives with reagents like Lawesson's reagent could potentially lead to the corresponding thioamide, which could then undergo intramolecular cyclization. Another approach involves the reaction of 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine, which upon manipulation of the acetyl and amino groups, can be cyclized to form pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. researchgate.net

Furthermore, the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives has been reported starting from 4-amino-5-bromopyrimidines, which react with carbon disulfide to form a thiazole ring fused to the pyrimidine core. researchgate.net While not a direct cyclization of this compound, these methods highlight the utility of appropriately substituted pyrimidines in constructing fused heterocyclic systems. The presence of the phenyl group at the 2-position of the pyrimidine ring is a common feature in many biologically active thiazolo[4,5-d]pyrimidine derivatives. nih.gov

Table 3: Precursors for Fused Pyrimidine Systems

| Precursor | Fused System | Reference |

| 4-Amino-5-bromopyrimidine | Thiazolo[4,5-d]pyrimidine | researchgate.net |

| 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine | Pyrido[2,3-d]pyrimidine / Pyrimido[4,5-d]pyrimidine | researchgate.net |

| 2-Aminothiole and Arylacetylchloride | Thiazolo[5,4-d]pyrimidine | nih.gov |

Antineoplastic and Antiproliferative Activities of this compound Derivatives

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting potent activity against various human cancer cell lines. Their mechanisms of action are multifaceted, involving the modulation of key cellular targets and pathways that are critical for cancer cell proliferation and survival.

Assessment of Antiproliferative Activity Against Human Cancer Cell Lines

The cytotoxic potential of this compound analogs has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.

Notably, a series of pyrimidine-5-carbonitrile derivatives, which are structurally related to the carbothioamide analogs, were screened against the National Cancer Institute's 60 human tumor cell line panel (NCI-60). Two compounds, 4e and 4f , demonstrated the highest activity across all cell lines, with particular potency against the colon cancer cell line Colo 205, exhibiting IC₅₀ values of 1.66 µM and 1.83 µM, respectively. nih.gov Another derivative, compound 2b , showed remarkable activity against ovarian cancer (OVCAR-4) and renal cancer (786-0) cell lines. nih.gov The presence of a chlorine atom in some derivatives was found to enhance lipophilicity, potentially leading to improved cellular uptake and increased activity. nih.gov

Furthermore, pyrazole (B372694) and pyrimidine derivatives have been tested against a range of cancer cell lines including HepG2 (liver), A549 (lung), MCF-7 (breast), and HCT-116 (colon). One pyrimidine derivative, compound 4 , was the most active against all four cell lines with IC₅₀ values of 7.12 µM (HepG2), 5.50 µM (A549), 7.85 µM (MCF-7), and 9.77 µM (HCT-116). nih.gov

Carbothioamide-based pyrazoline analogs have also been investigated for their anticancer effects. Two potent analogs, 3a and 3h , displayed excellent activity against A549 and HeLa (cervical) cancer cells with low toxicity to normal human lung fibroblast (HFL-1) cells. nih.gov

| Compound | Cell Line | IC₅₀ (µM) | Source |

| 4e | Colo 205 | 1.66 | nih.gov |

| 4f | Colo 205 | 1.83 | nih.gov |

| 4 | HepG2 | 7.12 | nih.gov |

| 4 | A549 | 5.50 | nih.gov |

| 4 | MCF-7 | 7.85 | nih.gov |

| 4 | HCT-116 | 9.77 | nih.gov |

| 3a | A549 | 13.49 ± 0.17 | nih.gov |

| 3a | HeLa | 17.52 ± 0.09 | nih.gov |

| 3h | A549 | 22.54 ± 0.25 | nih.gov |

| 3h | HeLa | 24.14 ± 0.86 | nih.gov |

Investigation of Molecular Targets and Pathways of Antineoplastic Action

The anticancer effects of this compound derivatives are attributed to their interaction with specific molecular targets that play a crucial role in cancer progression.

Retinoid X receptors (RXRs) are nuclear receptors that regulate gene transcription and are involved in various cellular processes, including cell differentiation and apoptosis. nih.govembopress.org Several 2-(arylamino)pyrimidine-5-carboxylic acids have been designed as novel Retinoid X Receptor (RXR) antagonists. nih.gov These compounds were found to selectively inhibit the synergistic activity of an RXR agonist in the presence of a retinoic acid receptor (RAR) agonist, suggesting they act as selective antagonists at the RXR site of RXR-RAR heterodimers. nih.gov This finding indicates that the pyrimidine scaffold can be a basis for the development of RXR modulators, which could be a potential mechanism for the antineoplastic activity of this compound analogs.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. The pyrimido-pyrimidine derivatives RA233 and RX-RA85, which are potent inhibitors of phosphodiesterases, have been shown to affect the cell cycle distribution of murine tumor cell lines. nih.gov RX-RA85 was found to be 100-fold more potent than RA233 in causing an accumulation of cells in the S and G2/M phases of the cell cycle in 3LL cells. nih.gov This suggests that these compounds can delay cell cycle progression, a hallmark of CDK inhibition. While not direct evidence for this compound, it highlights the potential of the broader pyrimidine class to interfere with cell cycle machinery, possibly through CDK inhibition.

Analysis of DNA Interaction Mechanisms

The interaction with DNA is another potential mechanism contributing to the anticancer properties of these compounds. While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights.

For instance, carbothioamide/carboxamide-based pyrazoline analogs have been studied for their DNA binding properties. nih.gov These studies suggest that the planar aromatic and heterocyclic rings can intercalate between the DNA base pairs, while the side chains can fit into the minor groove of the DNA helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The presence of the carbothioamide group is thought to play a role in the stability of this interaction. Given the structural similarities, it is plausible that this compound derivatives could exert their cytotoxic effects through a similar DNA interaction mechanism.

Antimicrobial and Antifungal Efficacy of this compound Analogs

In addition to their anticancer properties, this compound analogs have demonstrated significant antimicrobial and antifungal activities.

A series of novel 2-phenylpyrimidine derivatives were designed and synthesized as antifungal agents targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis in fungi. nih.gov One of the synthesized compounds, C6 , exhibited broad-spectrum antifungal activity against several clinically relevant fungal strains, with its efficacy being superior to the commonly used antifungal drug fluconazole. nih.gov

Furthermore, pyrimidine derivatives have shown antibacterial activity. For example, some pyrimidine-bearing 1,2,4-triazole (B32235) derivatives have been synthesized and tested for their antibacterial action. derpharmachemica.com In another study, bis-pyrazoline derivatives containing a carbothioamide moiety were found to be effective antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, compounds 2a and 2e from this series showed better antibacterial activity than the standard drugs Gentamicin and Tetracycline. researchgate.net The 2,5-dimethylphenyl scaffold, which can be incorporated into these structures, is a known feature in many antimicrobial compounds. mdpi.com

| Compound | Organism | Activity | Source |

| C6 | Various fungal strains | Superior to fluconazole | nih.gov |

| 2a | Gram-positive & Gram-negative bacteria | Better than Gentamicin & Tetracycline | researchgate.net |

| 2e | Gram-positive & Gram-negative bacteria | Better than Gentamicin & Tetracycline | researchgate.net |

In Vitro Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

While the primary focus of many studies on pyrimidine derivatives has been on their antifungal and other therapeutic properties, some research has explored their potential as antibacterial agents. For instance, a series of novel 5-amino-N-phenylpyrazine-2-carboxamides, which share a similar pyrazine (B50134) core with pyrimidines, were synthesized and evaluated for their anti-infective properties. nih.gov Among the tested compounds, 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide (3) demonstrated moderate antibacterial activity specifically against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 62.5 μM. nih.gov However, none of the compounds in this particular series showed efficacy against the tested mycobacterial strains, including Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium, at concentrations up to 100 μg/mL. nih.gov

Similarly, research into bis-pyrazoline derivatives, which also feature a heterocyclic ring system, has shown promise against both Gram-positive and Gram-negative bacteria. researchgate.neteurjchem.com In one study, newly synthesized bis-pyrazoline derivatives were evaluated using the disk diffusion method, with some compounds showing better antibacterial activity than the standard drugs Gentamicin and Tetracycline. researchgate.neteurjchem.com The 2,5-dimethylphenyl scaffold, a component found in some antimicrobial compounds, has been noted for its activity against a wide range of microorganisms, including both bacteria and fungi. mdpi.com This suggests that incorporating this scaffold into new derivatives could lead to the development of novel antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. mdpi.com

Table 1: In Vitro Antibacterial Activity of a this compound Analog

| Compound | Bacterial Strain | MIC (μM) |

| 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide (3) | Staphylococcus aureus | 62.5 nih.gov |

In Vitro Efficacy Against Fungal Pathogens

Several studies have highlighted the significant in vitro antifungal activity of 2-phenylpyrimidine derivatives. A novel series of these compounds were designed and synthesized as potential inhibitors of CYP51, a key enzyme in fungal ergosterol biosynthesis. nih.govrsc.org One particular compound, C6 , emerged as a promising candidate, exhibiting potent antifungal activity against a panel of seven common clinically relevant fungal strains. nih.gov Its efficacy was reported to be significantly superior to the first-line antifungal drug fluconazole. nih.gov

Further investigations into other heterocyclic carboxamides have also revealed notable antifungal properties. For example, compounds 10 and 17 from a series of new biphenyl, benzofuran, and benzothiophene (B83047) carboxamides demonstrated more potent activity against Candida glabrata than fluconazole. researchgate.net Additionally, certain thiazole derivatives have shown in vitro antifungal activity against multidrug-resistant Candida species. mdpi.com Specifically, thiazoles 8f , 9f , and 14f were active against Candida strains that exhibit resistance to azole antifungals. mdpi.com Hydrazone 14f , derived from hydrazide 9f, displayed antifungal activity against most of the tested fungi with MIC values ranging from 8 to 32 µg/mL. mdpi.com

Another study on 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles described two derivatives, 5d and 5e , with high activity against Candida albicans and other Candida species, showing MIC values between 0.048 and 3.12 µg/mL, which indicates higher potency than fluconazole. nih.gov Compound 5a from the same series was highly active against Cryptococcus neoformans (MIC < 0.048 µg/mL) and moderately active against Aspergillus niger and Aspergillus fumigatus. nih.gov

Table 2: In Vitro Antifungal Activity of this compound Analogs and Related Compounds

| Compound/Analog | Fungal Pathogen(s) | Key Finding(s) | Reference(s) |

| C6 | 7 common clinical strains | Significantly superior to fluconazole. | nih.gov |

| Compounds 10 & 17 | Candida glabrata | More potent than fluconazole. | researchgate.net |

| Thiazoles 8f, 9f, 14f | Multidrug-resistant Candida spp. | Active against azole-resistant strains. | mdpi.com |

| Hydrazone 14f | Various fungi | MICs ranging from 8–32 µg/mL. | mdpi.com |

| Thiadiazoles 5d & 5e | Candida albicans, Candida spp. | MICs from 0.048–3.12 µg/mL; more potent than fluconazole. | nih.gov |

| Thiadiazole 5a | Cryptococcus neoformans | High activity (MIC < 0.048 µg/mL). | nih.gov |

Targeting Cytochrome P450 51 (CYP51) in Fungal Pathogens

The enzyme lanosterol 14α-demethylase, also known as Cytochrome P450 51 (CYP51), is a critical component in the biosynthesis of ergosterol, an essential sterol for fungal cell membranes. nih.govnih.gov This makes CYP51 a prime target for the development of new antifungal drugs. nih.govnih.gov The 2-phenylpyrimidine scaffold has been identified as a promising core structure for designing novel CYP51 inhibitors. nih.gov

Researchers have designed and synthesized a series of 2-phenylpyrimidine derivatives with the aim of inhibiting fungal CYP51. nih.govrsc.org Through structural optimization and modification, a compound designated as C6 was identified, which demonstrated superior antifungal activity. nih.gov This enhanced activity is attributed to its effective inhibition of CYP51. nih.gov Molecular docking studies have been employed to investigate the binding mode of these compounds to the CYP51 protein, which helps in understanding the structure-activity relationship and in designing more potent inhibitors. nih.gov The addition of a pyrimidine moiety to the hydrophobic side chain of CYP51 inhibitors has been shown to potentially improve their antifungal efficacy. nih.gov

Specific Enzyme Inhibitory Activities

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a membrane-associated zinc enzyme that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. escholarship.orgnih.govrsc.orgunibo.it The discovery of small-molecule inhibitors for NAPE-PLD is an active area of research. One such inhibitor identified is the quinazoline (B50416) sulfonamide derivative ARN19874 . escholarship.orgnih.govrsc.orgunibo.it This compound acts as a NAPE-PLD inhibitor, and its mechanism is believed to involve binding to the diatomic zinc center of the enzyme via its sulfonamide group. escholarship.orgnih.gov

More recently, a high-throughput screening effort led to the discovery and characterization of LEI-401 as a CNS-active NAPE-PLD inhibitor. nih.govppscreeningcentre.com This compound was shown to reduce NAE levels in both neuroblastoma cells and the brains of mice. nih.govppscreeningcentre.com The development of such inhibitors provides valuable tools for studying the biological functions of NAPE-PLD. nih.gov

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), thereby playing a critical role in regulating various cellular processes, including inflammation. nih.govencyclopedia.pubnih.govwikipedia.org Inhibition of PDE4 has been explored as a therapeutic strategy for a range of inflammatory diseases. nih.govwikipedia.org

A 5-carbamoyl-2-phenylpyrimidine derivative, compound 2 , was identified as a moderate inhibitor of PDE4B with an IC50 of 200 nM. nih.gov Further modification of this lead compound resulted in the N-neopentylacetamide derivative 10f , which exhibited significantly improved in vitro PDE4B inhibitory activity with an IC50 of 8.3 nM. nih.gov X-ray crystallography studies of compound 10f bound to the human PDE4B catalytic domain have provided insights into its binding mode, facilitating the design of even more potent inhibitors. nih.gov For instance, this led to the development of the fused bicyclic lactam derivative 39 , which showed excellent inhibitory activity against LPS-induced tumor necrosis factor alpha (TNF-α) production in mouse splenocytes with an IC50 of 0.21 nM. nih.gov

Table 3: In Vitro PDE4 Inhibitory Activity of this compound Analogs

| Compound | Target | IC50 (nM) |

| Compound 2 | PDE4B | 200 nih.gov |

| Compound 10f | PDE4B | 8.3 nih.gov |

| Compound 39 | LPS-induced TNF-α production | 0.21 nih.gov |

Immunomodulatory Properties

Analogs of this compound can exhibit immunomodulatory properties, primarily through the inhibition of key enzymes like PDE4. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn can modulate inflammatory responses. nih.gov PDE4 inhibitors have been shown to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-12, IL-17, and IL-23), while enhancing the production of the anti-inflammatory cytokine IL-10. nih.gov This modulation of cytokine production is a key aspect of their immunomodulatory effects.

The immunomodulatory drugs (IMiDs), which are structural analogs of thalidomide, also demonstrate significant effects on the immune system. nih.govnih.gov These compounds, including lenalidomide (B1683929) and pomalidomide, are known to inhibit the production of TNF-α and other cytokines, and also possess T-cell costimulatory activity. nih.govnih.gov While not direct analogs of this compound, the principles of their immunomodulatory action through cytokine regulation and T-cell interaction are relevant to the broader class of compounds with immunomodulatory potential.

Anti-Inflammatory Activities

Derivatives of the 2-phenylpyrimidine scaffold have emerged as a significant area of interest in the discovery of novel anti-inflammatory agents. Research has demonstrated that these compounds can modulate key inflammatory pathways, primarily through the inhibition of enzymes and cytokines that are crucial in the inflammatory response. The structural versatility of the pyrimidine core allows for modifications that can enhance potency and selectivity for various inflammatory targets.

The anti-inflammatory effects of pyrimidine analogs are often attributed to their ability to inhibit critical inflammatory mediators. These include prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.govnih.gov

Extensive research has been conducted to explore the anti-inflammatory potential of various pyrimidine derivatives. Studies have revealed that specific analogs exhibit significant inhibitory effects on key markers of inflammation.

One area of investigation has focused on 5-carbamoyl-2-phenylpyrimidine derivatives as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. nih.gov Modification of the carbamoyl (B1232498) group has led to the development of potent inhibitors. For instance, the N-neopentylacetamide derivative 10f demonstrated high in vitro inhibitory activity against PDE4B. nih.gov Further structural development based on crystallographic data led to the design of a fused bicyclic lactam derivative, 39 , which showed excellent inhibitory activity against lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in mouse splenocytes. nih.gov

Other studies have explored the dual inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) by dihydropyrimidine hybrids. frontiersin.org This dual inhibition is a promising strategy for developing anti-inflammatory agents with a broader mechanism of action. Certain dihydropyrimidine/sulphonamide hybrids have shown considerable in vivo anti-inflammatory activity and a significant reduction in the levels of pro-inflammatory cytokines such as PGE2, TNF-α, and IL-6. frontiersin.org

The anti-inflammatory activity of pyrimidine derivatives is not limited to enzyme inhibition. Some analogs have been shown to suppress the production of NO and inflammatory cytokines in macrophages stimulated by LPS. mdpi.com Mechanistic studies have indicated that these effects can be mediated through the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com For example, certain tetrahydrobenzo nih.govfrontiersin.orgthieno[2,3-d]pyrimidine derivatives have been found to prevent the nuclear translocation of NF-κB p65. mdpi.com

Furthermore, the introduction of a boronic acid moiety into chalcone (B49325) structures, which can be considered related scaffolds, has been shown to enhance anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines like TNF and IL-6. nih.gov

The following tables summarize the in vitro anti-inflammatory activities of selected 2-phenylpyrimidine analogs and related compounds.

Table 1: In Vitro Anti-inflammatory Activity of 2-Phenylpyrimidine Analogs

| Compound | Target | Assay | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| 2 | PDE4B | Enzyme Inhibition | 200 | nih.gov |

| 10f | PDE4B | Enzyme Inhibition | 8.3 | nih.gov |

| 39 | TNF-α production | LPS-stimulated mouse splenocytes | 0.21 | nih.gov |

Table 2: Dual Inhibitory Activity of Dihydropyrimidine/Sulphonamide Hybrids

| Compound | mPGES-1 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Source |

|---|---|---|---|

| 3j | 0.92 | 1.98 | frontiersin.org |

Structure Activity Relationship Sar Studies of 2 Phenylpyrimidine 5 Carbothioamide Derivatives

Impact of Substituent Variations on the Pyrimidine (B1678525) Core (e.g., at C-2 and C-4 positions)

The pyrimidine core serves as the central anchor for substituents, and modifications at its C-2 and C-4 positions have profound effects on biological activity.

C-2 Position: The phenyl group at the C-2 position is a key feature. SAR studies on related thienopyrimidine inhibitors of VEGFR-2 kinase have shown that the para-position of this phenyl ring is highly amenable to substitution. researchgate.net It can accommodate a diverse array of functional groups, both in terms of size and physicochemical properties, suggesting this part of the pharmacophore extends out of the binding site into a solvent-exposed region. researchgate.net In a series of sorafenib (B1663141) derivatives, the presence of electron-donating groups on this aryl moiety was found to be beneficial for antitumor activity. nih.gov

C-4 Position: The C-4 position of the pyrimidine ring is a critical site for interaction with biological targets and a common point for modification. In one study, replacing a benzylsulfanyl group at C-4 with various aliphatic amino groups in related 5-hydroxymethylpyrimidines generally resulted in lower toxicity to normal cells. mdpi.com It was also noted that derivatives with bulkier constituents at the C-4 position exhibited improved, albeit moderate, anticancer properties. mdpi.com Specifically, derivatives with amino groups containing at least a three-carbon chain began to show weak antibacterial properties. mdpi.com

The following table summarizes the impact of various substituents at the C-4 position on the biological activity of pyrimidine derivatives.

| Parent Scaffold | Substituent at C-4 | Observed Biological Effect | Reference |

| 5-Hydroxymethyl-6-methyl-2-phenylpyrimidine | Benzylsulfanyl | Higher cytotoxicity towards normal and cancer cells | mdpi.com |

| 5-Hydroxymethyl-6-methyl-2-phenylpyrimidine | Ethylamino | Generally less toxic to normal cells than the benzylsulfanyl derivative | mdpi.com |

| 5-Hydroxymethyl-6-methyl-2-phenylpyrimidine | Isopropylamino | Generally less toxic to normal cells; weak antibacterial properties observed | mdpi.com |

| 5-Hydroxymethyl-6-methyl-2-phenylpyrimidine | tert-Butylamino | Better anticancer properties (moderate) due to bulky nature | mdpi.com |

Influence of Modifications to the Carbothioamide Group on Biological Potency

The carbothioamide group at the C-5 position is a crucial functional group for the biological activity of this class of compounds. Its hydrogen bonding capacity and electronic properties often play a key role in target binding. Modifications, including its replacement with a carboxamide (C=O) or derivatization of the nitrogen atom, have been explored to fine-tune potency.

In the development of phosphodiesterase 4 (PDE4) inhibitors, a 5-carbamoyl-2-phenylpyrimidine derivative (the carboxamide analog of carbothioamide) was identified as a moderately potent inhibitor. nih.gov The crucial finding was that modification of this carboxamide moiety led to a significant increase in potency. Specifically, converting the primary amide into an N-neopentylacetamide derivative resulted in a derivative with high in vitro PDE4B inhibitory activity (IC₅₀ = 8.3 nM), a greater than 20-fold improvement over the parent compound (IC₅₀ = 200 nM). nih.gov This highlights that while the core amide/thioamide is important, extending substituents from the nitrogen atom can access additional binding pockets and dramatically enhance potency.

The table below illustrates the effect of modifying the C-5 functional group.

| Compound/Modification | Target | Inhibitory Activity (IC₅₀) | Reference |

| 5-Carbamoyl-2-phenylpyrimidine derivative (Parent) | PDE4B | 200 nM | nih.gov |

| N-neopentylacetamide derivative (Modified) | PDE4B | 8.3 nM | nih.gov |

Conformational Restriction Effects on Inhibitory Activity

Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity by locking a flexible molecule into its bioactive conformation. This approach reduces the entropic penalty of binding and can lead to more specific interactions with the target protein.

This strategy was successfully applied to the 5-carbamoyl-2-phenylpyrimidine series of PDE4 inhibitors. nih.gov Based on the X-ray crystal structure of a potent derivative bound to the human PDE4B catalytic domain, researchers designed a conformationally restricted analog. nih.gov By fusing a lactam ring to the core, they created the 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative. nih.gov This rigid, fused bicyclic scaffold locked the orientation of the substituents. The resulting compound exhibited excellent inhibitory activity against TNF-α production (IC₅₀ = 0.21 nM) and potent anti-inflammatory effects in vivo. nih.gov

Elucidation of Key Pharmacophoric Features for Diverse Biological Activities

Based on extensive SAR studies, a general pharmacophore model for 2-phenylpyrimidine-5-carbothioamide derivatives can be proposed. This model outlines the key structural features required for interaction with various biological targets.

Pyrimidine Core : This heterocyclic ring acts as the central scaffold, correctly orienting the key substituent groups in three-dimensional space. It is a common feature in many kinase inhibitors and other biologically active molecules. nih.govresearchgate.net

C-2 Phenyl Group : A phenyl ring (or another aryl group) at this position is crucial for activity, often inserting into a hydrophobic pocket in the target protein. researchgate.netnih.gov Substitutions, particularly at the para-position, can be used to modulate activity and physical properties. researchgate.net Electron-donating groups on this ring can be favorable for antitumor activity. nih.gov

C-4 Substituent : This position is a key interaction point. It often requires a hydrogen bond donor or acceptor. The size and nature of the substituent at C-4 can influence potency and selectivity. For instance, bulky aliphatic amino groups can enhance anticancer activity while reducing general cytotoxicity. mdpi.com

C-5 Carbothioamide/Carboxamide Moiety : This group is a critical hydrogen-bonding element, often forming interactions with the hinge region of kinases or key residues in other enzymes. nih.gov The thioamide sulfur or amide oxygen acts as a hydrogen bond acceptor, while the -NH₂ protons act as hydrogen bond donors. Further substitution on the nitrogen atom can access additional binding regions and significantly boost potency. nih.gov

The combination of these features creates a versatile template that can be adapted to inhibit a wide range of biological targets, from kinases involved in cancer and inflammation (PDE4, VEGFR-2) to essential enzymes in microbial pathogens (CYP51). researchgate.netnih.govnih.gov

Computational Chemistry and Molecular Modeling of 2 Phenylpyrimidine 5 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and stability of 2-phenylpyrimidine-5-carbothioamide and related compounds. dntb.gov.uasamipubco.com DFT methods, such as B3LYP with various basis sets, are employed to optimize the molecular geometry and calculate key electronic descriptors. nih.govresearchgate.netscielo.org.mx

These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO energy is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. samipubco.com The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and stability; a larger energy gap generally signifies higher stability and lower reactivity. samipubco.com

Furthermore, quantum mechanical methods are used to analyze the molecular electrostatic potential (MEP). MEP maps visually represent the charge distribution within the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for understanding and predicting intermolecular interactions, such as hydrogen bonding and receptor-ligand recognition. scielo.org.mxmdpi.com

Table 1: Key Quantum Chemical Descriptors for Pyrimidine (B1678525) Derivatives

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | 3D charge distribution | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |

This table is a representative summary of parameters commonly investigated in DFT studies of pyrimidine derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand, such as this compound, to the active site of a biological target, typically a protein or enzyme. nih.govnih.gov This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.

Docking simulations have been employed to study the interaction of phenylpyrimidine derivatives with various targets, including enzymes and receptors implicated in cancer and other diseases. nih.govnih.gov For instance, derivatives have been docked into the active sites of kinases and DNA to assess their inhibitory potential. The results of these simulations are often expressed as a docking score or binding energy, which estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

Software like AutoDock Vina and the Molecular Operating Environment (MOE) are commonly used for these simulations. dntb.gov.ua The process involves preparing the 3D structures of both the ligand and the target receptor. The docking algorithm then explores various possible conformations of the ligand within the receptor's binding pocket to identify the most stable complex.

Prediction of Molecular Interactions and Binding Modes

Molecular docking simulations not only predict binding affinity but also provide detailed insights into the specific molecular interactions that stabilize the ligand-target complex. researchgate.net These interactions are primarily non-covalent and include electrostatic forces, hydrophobic interactions, and hydrogen bonds.

For pyrimidine-based compounds, the pyrimidine ring and its substituents can participate in various interactions. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the phenyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket. The carbothioamide group can also form hydrogen bonds. mdpi.com

The identification of these specific interactions is critical for structure-activity relationship (SAR) studies. nih.gov By understanding how a molecule binds, medicinal chemists can design new derivatives with modified functional groups to enhance binding affinity and selectivity for the target. For example, the introduction of electron-donating groups on the aryl ring has been shown to be beneficial for the activity of some phenylpyrimidine derivatives. nih.gov

In Silico Pharmacokinetic Property Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. scielo.org.mxnih.gov Various computational models and software are used to predict these properties for compounds like this compound and its analogs.

These predictive studies assess several key parameters, including:

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gastrointestinal tract. nih.govnih.gov

Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound can cross the BBB and enter the central nervous system. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions by assessing the inhibition of major CYP enzymes. samipubco.com

Drug-likeness: Evaluates the compound's properties based on established rules like Lipinski's Rule of Five to assess its potential as an oral drug candidate. nih.gov

For instance, in silico studies on pyrimidine derivatives have shown promising results, with some compounds predicted to have good gastrointestinal absorption and oral bioavailability. nih.govnih.gov These predictions help to prioritize compounds for further experimental testing and guide the optimization of their ADMET properties.

Future Research Perspectives for 2 Phenylpyrimidine 5 Carbothioamide

Exploration of Novel and Greener Synthetic Methodologies

The future synthesis of 2-phenylpyrimidine-5-carbothioamide and its derivatives will increasingly focus on the principles of green and sustainable chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Future research will likely move away from traditional, often multi-step, synthetic routes that may involve harsh reagents and solvents. Instead, the focus will be on the development of one-pot multicomponent reactions (MCRs) . MCRs are highly efficient processes where multiple starting materials react in a single vessel to form a complex product, thereby reducing reaction time, cost, and waste. For instance, a one-pot synthesis of highly substituted pyrimidines has been reported using readily available alcohols, malononitrile (B47326), and guanidine/benzamidine salts under eco-friendly conditions, a method that could be adapted for the synthesis of this compound. github.com

Another promising avenue is the use of microwave-assisted synthesis . This technique can significantly accelerate reaction rates, often leading to higher yields and purer products in a fraction of the time required by conventional heating methods. nih.govcapes.gov.br The application of microwave irradiation in solvent-free conditions, or "dry media" synthesis, using solid supports like alumina, further enhances the green credentials of the synthetic process. capes.gov.br

The development of novel, reusable catalysts is also a key area of future research. Heterogeneous catalysts, such as metal-organic frameworks (MOFs) and supported ionic liquids, offer advantages in terms of easy separation from the reaction mixture and potential for recycling, contributing to a more sustainable synthetic process. nih.gov A hydrophilic cobalt/copper heterogeneous bimetallic catalyst has been successfully used for the one-pot oxidative synthesis of chromopyrimidine derivatives from benzyl (B1604629) alcohols, showcasing the potential of such catalysts in pyrimidine (B1678525) synthesis. nih.gov

Future synthetic strategies will also emphasize atom economy , ensuring that the maximum number of atoms from the starting materials are incorporated into the final product. nih.gov This can be achieved through the careful design of reaction pathways that minimize the formation of byproducts. The use of safer, renewable solvents and bio-based starting materials will also be a critical aspect of developing truly sustainable synthetic methods for this class of compounds. nih.gov

Identification of Undiscovered Molecular Targets and Biological Mechanisms

While some 2-phenylpyrimidine (B3000279) derivatives have been investigated for their effects on known biological targets like CYP51 in fungi and phosphodiesterase 4 (PDE4) in inflammatory conditions, the full spectrum of molecular targets for this compound remains largely unexplored. nih.govresearchgate.net Future research will need to employ advanced techniques to identify novel targets and elucidate the underlying biological mechanisms of action.

A key future direction is the use of phenotypic screening followed by target deconvolution . Phenotypic screens assess the effects of a compound on whole cells or organisms without a preconceived notion of the target. github.com Once a desired phenotype is observed, target deconvolution methods are used to identify the specific molecular target(s) responsible for the effect. Modern chemoproteomic techniques, such as thermal proteome profiling (TPP) and affinity-based protein profiling (ABPP) , will be instrumental in this process. mdpi.com These methods can identify direct binding partners of a compound in a complex biological sample, providing a powerful tool for unbiased target discovery. A matrix-augmented pooling strategy (MAPS) for TPP has been shown to increase experimental throughput significantly, allowing for the screening of multiple compounds across different cell lines simultaneously. mdpi.com

Another approach is the use of chemogenomics libraries , which consist of well-characterized compounds with known targets. By comparing the biological activity profile of this compound to the profiles of compounds in these libraries, potential targets can be inferred. However, the polypharmacology of many compounds, meaning they interact with multiple targets, needs to be considered. github.com

Furthermore, investigating the effect of this compound on various signaling pathways can provide clues about its molecular targets. For example, studies on pyrimidine-5-carboxamide derivatives have identified them as inhibitors of salt-inducible kinases (SIKs), which are involved in inflammatory processes. nih.gov Similarly, other pyrimidine derivatives have been found to target epidermal growth factor receptor (EGFR). nih.gov These findings suggest that kinases could be a promising class of undiscovered targets for this compound.

Future research should also explore the potential for this compound to modulate epigenetic targets or act as an allosteric modulator of protein function, areas that are of growing interest in drug discovery.

Advanced Structure-Activity Relationship Investigations for Rational Compound Design

A detailed understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs of this compound. Future research in this area will involve a combination of synthetic chemistry and computational modeling to systematically explore how modifications to the chemical structure affect biological activity.

Systematic modifications of the this compound scaffold will be necessary to build a comprehensive SAR. This will involve the synthesis of libraries of analogs with variations at different positions of the pyrimidine ring and the phenyl group. For instance, studies on related phenylpyrimidine-carboxamide derivatives have shown that the introduction of electron-donating groups on the aryl group can be beneficial for antitumor activity. nih.gov Another study on pyrimidine derivatives highlighted that the position of substituents on the pyrimidine nucleus greatly influences biological activities. nih.gov

The carbothioamide group at the 5-position is a key feature of the molecule. The enhanced lipophilicity of the thioamide compared to a carboxamide can influence pharmacokinetic properties and bioactivity. researchgate.net Future SAR studies should explore the impact of replacing the carbothioamide with other functional groups, such as carboxamides, sulfonamides, or various five-membered heterocycles, to modulate the compound's properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies will be a powerful tool in this endeavor. 3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties, providing insights into the steric and electronic requirements for optimal activity. nih.gov These models can then be used to predict the activity of virtual compounds before their synthesis, thus prioritizing the most promising candidates.

Pharmacophore modeling is another important computational technique that will guide rational design. A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. plos.orgneliti.com By generating and validating pharmacophore models for this compound and its analogs, researchers can design novel molecules that fit the pharmacophore and are more likely to be active.

The integration of these advanced SAR investigations will enable a more efficient and targeted approach to the optimization of this compound, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Development and Refinement of Predictive Computational Models

The development and refinement of predictive computational models will be a cornerstone of future research on this compound, enabling faster and more cost-effective drug discovery and development. These models can be used to predict a wide range of properties, from biological activity to absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Quantitative Structure-Activity Relationship (QSAR) models will continue to be a valuable tool. By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR models can be used to predict the activity of new, unsynthesized analogs. researchgate.netgithub.com The development of robust and validated QSAR models for this compound will require a sufficiently large and diverse dataset of compounds with measured biological activity. Both multiple linear regression (MLR) and more advanced machine learning methods like artificial neural networks (ANN) can be employed to build these models. researchgate.net

Machine learning (ML) algorithms , such as random forests, support vector machines, and deep neural networks, are increasingly being used in drug discovery to build predictive models from large datasets. nih.gov These models can be trained to predict various endpoints, including bioactivity against specific targets, ADMET properties, and potential off-target effects. The application of ML to this compound and its analogs will facilitate the rapid screening of large virtual libraries to identify the most promising candidates for synthesis and testing.

In silico ADMET prediction is another critical area for future computational modeling. nih.gov Early prediction of a compound's pharmacokinetic and toxicity profile can help to identify potential liabilities and guide the design of molecules with better drug-like properties. Various software tools and online platforms are available for predicting properties such as solubility, permeability, metabolic stability, and potential for toxicity.

Molecular dynamics (MD) simulations will provide a deeper understanding of the interactions between this compound and its biological targets at an atomic level. nih.govnih.govplos.org MD simulations can be used to study the conformational changes that occur upon binding, identify key amino acid residues involved in the interaction, and calculate the binding free energy. This information is invaluable for the rational design of more potent and selective inhibitors.

The continuous development and refinement of these predictive computational models, coupled with experimental validation, will create a powerful feedback loop for the design-test-learn cycle in the discovery of novel therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenylpyrimidine-5-carbothioamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via condensation reactions between phenylpyrimidine precursors and thioamide-forming reagents (e.g., Lawesson’s reagent or phosphorus pentasulfide). Purification typically involves column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization using ethanol or methanol. Purity (>95%) should be verified via HPLC and LC-MS .

- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometric ratios to minimize byproducts like unreacted thiourea derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm structural integrity by identifying aromatic protons (δ 7.2–8.5 ppm) and thiocarbonyl sulfur (C=S) signals (δ ~200 ppm in 13C NMR).

- FT-IR : Detect the C=S stretch (~1200–1050 cm⁻¹) and NH vibrations (~3300 cm⁻¹).

- LC-MS : Validate molecular weight ([M+H]+ expected at m/z 244.3) and detect impurities .

Q. How should researchers handle stability and storage of this compound?

- Protocol : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Use desiccants to avoid moisture absorption, which can hydrolyze the thiocarbonyl group .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity) be resolved?

- Methodology :

- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, solvent).

- Purity Validation : Ensure batch-to-batch consistency via elemental analysis and HPLC.

- Structural Confirmation : Verify if degradation products (e.g., oxidized carboxamide) are present using LC-MS .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., acetylcholinesterase’s catalytic triad).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

- DFT Calculations : Analyze electron density maps to predict reactivity at the thiocarbonyl site .

Q. How can researchers address spectral data contradictions (e.g., unexpected NMR shifts)?

- Troubleshooting :

- Solvent Effects : Compare NMR spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may deshield protons.

- Tautomeric Forms : Investigate thione-thiol tautomerism using variable-temperature NMR .

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to assign peaks and identify contaminants .

Methodological Design & Data Analysis

Q. What experimental designs are optimal for evaluating thiocarbonyl reactivity in functionalization reactions?

- Design :

- Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify activation barriers.

- Cross-Validation : Compare nucleophilic substitution (e.g., with alkyl halides) vs. electrophilic aromatic substitution outcomes .

- Statistical Tools : Use ANOVA to assess significance of solvent polarity or catalyst loading on yields .

Q. How can researchers integrate contradictory findings from biological assays into a coherent mechanistic model?

- Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.